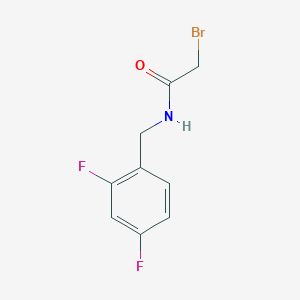

2-Bromo-n-(2,4-difluorobenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2,4-difluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFASOSRYKBQJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Bromo N 2,4 Difluorobenzyl Acetamide

Acylation Reactions in Amide Synthesis

Acylation is a fundamental process in organic chemistry for the formation of amides. The reaction involves the addition of an amine to an acyl group, typically from a reactive carboxylic acid derivative like an acyl halide or anhydride (B1165640). testbook.com For the synthesis of 2-Bromo-N-(2,4-difluorobenzyl)acetamide, this involves the reaction between (2,4-difluorophenyl)methanamine and a bromoacetylating agent.

The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution reaction between (2,4-difluorophenyl)methanamine and bromoacetyl bromide. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide. testbook.com This is followed by the elimination of a bromide ion and deprotonation of the nitrogen to yield the final amide product. libretexts.org A similar synthesis has been successfully used for analogous compounds, such as the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide to produce 2-bromo-N-(p-chlorophenyl) acetamide (B32628). irejournals.com

The optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are typically adjusted include temperature, reaction time, and the stoichiometry of reactants. Acylation reactions with highly reactive acyl halides like bromoacetyl bromide are often rapid and can be conducted at room temperature or below to control exothermicity and minimize side reactions. libretexts.org In a synthesis for a related compound, 2-bromo-N-(p-chlorophenyl) acetamide, the reaction was carried out at room temperature. irejournals.com The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) until the starting amine is consumed. Work-up typically involves washing the reaction mixture to remove the hydrobromide salt formed and any excess base, followed by purification, often through recrystallization or column chromatography.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes potential side reactions due to the high reactivity of bromoacetyl bromide. |

| Reactant Ratio | ~1:1 amine to acyl bromide | A slight excess of either reactant may be used to ensure full conversion. Often, two equivalents of amine are used, with one acting as a base. libretexts.org |

| Solvent | Inert aprotic solvents (e.g., CH2Cl2, THF, Ethyl Acetate) | Solubilizes reactants without participating in the reaction. irejournals.comgoogle.com |

| Base | Aqueous K2CO3, Pyridine (B92270), or Triethylamine | Neutralizes the HBr byproduct, preventing the protonation of the starting amine. irejournals.comumich.edu |

The choice of solvent can significantly influence the rate and outcome of acylation reactions. For the reaction between a benzylamine (B48309) derivative and an acyl halide, inert aprotic solvents are generally preferred. Solvents such as dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly employed because they effectively dissolve the reactants without interfering with the reaction. irejournals.comgoogle.com The polarity of the solvent can affect the stability of the tetrahedral intermediate formed during the nucleophilic attack. In some cases, a biphasic system, such as dichloromethane and a saturated aqueous solution of a base like potassium carbonate, can be effective, facilitating both the reaction and the immediate neutralization of the acidic byproduct. irejournals.com Studies on benzylamine reactions have explored a variety of solvents, including toluene (B28343) and p-xylene, which have demonstrated good conversion rates in related amination processes. acs.org

A base is essential in acylation reactions involving acyl halides and amines. testbook.com The reaction produces one equivalent of hydrobromic acid (HBr), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. libretexts.org To prevent this, a base is added to neutralize the acid as it forms. There are two common strategies:

Using Excess Amine: Two equivalents of the (2,4-difluorophenyl)methanamine can be used, where one equivalent acts as the nucleophile and the second acts as a base to scavenge the HBr. libretexts.org

Using an Auxiliary Base: An external base, such as an inorganic base (e.g., potassium carbonate, sodium hydroxide) or a tertiary amine (e.g., triethylamine, pyridine), can be added. irejournals.comumich.edu Tertiary amines can also act as nucleophilic catalysts by first reacting with the acyl halide to form a highly reactive acylammonium intermediate, which is then more readily attacked by the primary amine. umich.edu

While direct acylation is the most straightforward approach, alternative multi-step strategies can be envisioned, particularly those employing versatile chemical intermediates.

Hydrazinecarbothioamides (also known as thiosemicarbazides) are versatile precursors in the synthesis of various heterocyclic compounds and can serve as platforms for further functionalization. nih.govarkat-usa.org A potential, though less direct, route to the target compound could involve an N-(2,4-difluorophenyl)hydrazinecarbothioamide intermediate.

The synthesis of this intermediate would begin with the reaction of a suitable hydrazide with 2,4-difluorophenyl isothiocyanate in a solvent like ethanol. nih.gov The resulting hydrazinecarbothioamide contains a reactive thioamide group. While not a direct precursor, this intermediate could theoretically be elaborated through a sequence of reactions. For instance, reactions of hydrazinecarbothioamides with α-bromo ketones are known to form thiazole (B1198619) derivatives. researchgate.net A hypothetical pathway might involve a complex series of steps to cleave and rebuild the structure to introduce the bromoacetyl group onto the desired nitrogen, but this would be significantly more complex and lower-yielding than direct acylation and is not a standard method for preparing simple amides.

Alternative Precursor Strategies for Bromoacetamide Moieties

Utilizing Substituted Amines in Bromoacetylation

The synthesis of this compound is typically achieved through the bromoacetylation of a substituted amine. This method involves the reaction of 2,4-difluorobenzylamine (B110887) with a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride. This reaction is a form of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.

The general reaction is conducted in the presence of a base to neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and purity. Common bases include pyridine or tertiary amines like triethylamine, while suitable solvents are often aprotic, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid unwanted side reactions.

A representative procedure, based on analogous syntheses of similar N-substituted 2-bromoacetamides, would involve dissolving 2,4-difluorobenzylamine and a base in an appropriate solvent, followed by the slow, often dropwise, addition of bromoacetyl bromide at a controlled temperature, typically starting at 0 °C to manage the exothermic nature of the reaction. irejournals.comnih.gov After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. irejournals.com The final product is then isolated through standard workup procedures, which may include washing with aqueous solutions to remove the base and salts, followed by solvent evaporation and purification, often by recrystallization. nih.gov

Table 1: Representative Reaction Conditions for Bromoacetylation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Amine Substrate | 2,4-difluorobenzylamine | Nucleophile |

| Acylating Agent | Bromoacetyl bromide | Electrophile |

| Base | Pyridine, Triethylamine | Acid Scavenger |

| Solvent | Dichloromethane (DCM) | Reaction Medium |

| Temperature | 0 °C to Room Temp | Reaction Control |

Advanced Synthetic Methodologies in N-Substituted Acetamide Preparation

The preparation of N-substituted acetamides, a class of compounds that includes this compound, has evolved significantly with the advent of modern synthetic strategies. These advanced methodologies aim to improve efficiency, sustainability, and selectivity.

Principles of Atom Economy and Green Chemistry

Green chemistry principles are increasingly applied to amide synthesis to create more environmentally friendly and sustainable processes. numberanalytics.com A core concept is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.comjocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they minimize waste. scranton.edu

Traditional amide synthesis using coupling agents or acyl chlorides often suffers from poor atom economy, as stoichiometric amounts of byproducts are generated. ucl.ac.uk To address this, green chemistry approaches focus on several key areas:

Waste Minimization : Developing reactions that are more selective and use catalysts to proceed under milder conditions. numberanalytics.com

Use of Renewable Feedstocks : Exploring starting materials derived from renewable sources. numberanalytics.com

Solvent-Free Synthesis : Methods like mechanochemical synthesis, which uses mechanical energy (e.g., grinding) instead of solvents, reduce environmental pollution and hazards. numberanalytics.comresearchgate.net

Catalysis : The use of catalytic amounts of a substance to drive a reaction is a cornerstone of green chemistry, as it avoids the large quantities of waste associated with stoichiometric reagents. jk-sci.com

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Method | Atom Economy | Green Chemistry Considerations |

|---|---|---|

| Traditional (Acyl Chloride) | Low | Generates stoichiometric HCl/HBr and requires a base, creating salt waste. |

| Catalytic Direct Amidation | High | Directly couples a carboxylic acid and an amine, releasing only water as a byproduct. |

| Solvent-Free Mechanosynthesis | High | Eliminates solvent use, reducing waste and environmental impact. researchgate.netdigitellinc.com |

Catalytic Approaches (e.g., Asymmetric Catalysis, Organocatalysis, Photocatalysis)

Modern amide synthesis heavily relies on catalysis to improve efficiency and selectivity.

Asymmetric Catalysis : This approach is crucial for synthesizing chiral amides, where one enantiomer is desired over the other. One method involves the kinetic resolution of a racemic amine using a chiral catalyst, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted amine and the chiral amide product. nih.govworktribe.com Chiral bifunctional aminoboronic acids have been shown to catalyze such reactions between racemic amines and achiral carboxylic acids. nih.govworktribe.com

Organocatalysis : This field uses small, metal-free organic molecules to catalyze reactions. nih.gov For amide synthesis, bifunctional organocatalysts, such as those based on prolinamide or thiourea (B124793) structures, can activate both the nucleophile (amine) and the electrophile through non-covalent interactions like hydrogen bonding. This approach avoids the potential toxicity and cost associated with heavy metal catalysts. numberanalytics.com

Photocatalysis : This emerging technique uses light to drive chemical reactions. In the context of N-substituted amide synthesis, visible-light photoredox catalysis can be used for C–N bond formation. nih.gov For instance, the N-alkylation of amides with alcohols can be achieved using photocatalysts that absorb light and initiate a reaction cascade, often under very mild conditions. nih.govacs.org Dual catalyst systems, such as those combining ruthenium and iridium, have been employed for the alkylation of aldoximes with alcohols to produce N-monoalkylated amides. nih.gov

Continuous Flow Methods and Automated Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor (often a tube or microreactor), where they mix and react. nih.gov This methodology offers several advantages for amide synthesis:

Enhanced Safety : Better control over reaction temperature and pressure, especially for highly exothermic reactions. nih.gov

Scalability : Production can be easily scaled up by running the system for longer periods or by using parallel reactors. rsc.org

Increased Efficiency : Short reaction times, often on the order of seconds to minutes, can lead to high yields. digitellinc.comrsc.org

Automation : Flow systems are well-suited for automation, allowing for high-throughput screening of reaction conditions and library synthesis.

Solvent-free continuous flow synthesis of amides has been demonstrated using mechanochemical approaches in screw reactors, achieving high yields in minutes and proving scalable to 100-gram quantities. digitellinc.comrsc.org

Chemo- and Regioselective Synthesis Strategies

In the synthesis of complex molecules containing multiple functional groups, chemo- and regioselectivity are paramount.

Chemoselectivity : Refers to the ability to react with one functional group in the presence of others. For example, metal-free amide activation using triflic anhydride (Tf₂O) can selectively functionalize an amide even in the presence of other carbonyl groups like esters or ketones. acs.org This allows for precise modifications without the need for protecting groups. A metal-free strategy for the α-arylation of secondary amides has been developed that shows exceptional functional group tolerance. rsc.org

Regioselectivity : Concerns the control of reaction at a specific position on a molecule. In the synthesis of β,γ-unsaturated amides from unactivated alkenes, reaction conditions can be optimized to favor the formation of one regioisomer over another. nih.gov The choice of catalyst and reaction partners can direct the addition to a specific carbon atom, providing a valuable tool for constructing complex molecular architectures. nih.gov

Reaction Mechanisms and Reactivity of 2 Bromo N 2,4 Difluorobenzyl Acetamide Derivatives

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in 2-Bromo-N-(2,4-difluorobenzyl)acetamide is a fundamental reaction in organic synthesis, typically achieved through nucleophilic acyl substitution. The most common laboratory synthesis involves the reaction of an activated carboxylic acid derivative, such as bromoacetyl chloride or bromoacetyl bromide, with (2,4-difluorophenyl)methanamine.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine, (2,4-difluorophenyl)methanamine, possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the halide ion (e.g., chloride) is expelled as a leaving group.

Deprotonation: A base, which can be a second molecule of the amine or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom, yielding the neutral amide product, this compound, and a salt byproduct.

Alternative methods for amide bond formation exist that avoid the use of acyl halides. These often involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). archivepp.com In these reactions, the coupling agent activates the carboxylic acid (bromoacetic acid), making it susceptible to nucleophilic attack by the amine. While effective, these methods can introduce purification challenges due to byproducts. nih.gov Recent developments have also explored novel rearrangement reactions to form amide bonds under mild conditions, highlighting the ongoing effort to develop more efficient and safer amidation processes. nih.gov

Nucleophilic Substitution Reactions of the α-Bromoacetamide Moiety

The α-bromoacetamide moiety in this compound is a key site for further chemical modification. The carbon atom attached to the bromine (the α-carbon) is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions, typically following an SN2 mechanism.

The electrophilic α-carbon readily reacts with a wide range of nucleophiles.

Amines: Primary and secondary amines can act as nucleophiles, attacking the α-carbon and displacing the bromide ion. This reaction leads to the formation of a new carbon-nitrogen bond.

Thiols: Thiols are particularly potent nucleophiles, especially in their deprotonated thiolate form (RS⁻). bham.ac.uk They react efficiently with α-bromoacetamides to form stable thioether linkages. nih.gov The reactivity of the bromoacetyl group with thiols can be controlled by pH. Reactions are often performed at specific pH values to achieve chemoselectivity, allowing the bromoacetyl group to react preferentially over other functional groups, such as maleimides. researchgate.net For instance, kinetic discrimination can be achieved between maleimide (B117702) and bromoacetyl functions by performing reactions with thiols at pH 6.5, where the maleimide is less reactive. researchgate.net

The general scheme for these reactions is presented in the table below.

| Nucleophile | Reactant | Product Structure | Product Class |

| Primary Amine | R-NH₂ | N-(2,4-difluorobenzyl)-2-(alkylamino)acetamide | |

| Thiol | R-SH | N-(2,4-difluorobenzyl)-2-(alkylthio)acetamide |

Illustrative structures representing the core product of the reaction.

The reaction of this compound with nucleophiles leads to a variety of new derivatives.

New Amide Derivatives: As described above, reaction with amines yields derivatives containing a secondary or tertiary amine at the alpha position. These products are essentially amino acid amide derivatives.

Thioether Derivatives: Reaction with thiols results in the formation of thioether-linked molecules. This strategy is widely used in bioconjugation to link molecules to cysteine residues in proteins. researchgate.net

Thioamide Derivatives: It is important to distinguish the nucleophilic substitution at the α-carbon from the formation of a thioamide. A thioamide is an analog of an amide where the carbonyl oxygen is replaced by a sulfur atom. Thioamides are often used as bioisosteres of amides in medicinal chemistry to improve pharmacokinetic properties. researchgate.netnih.gov The synthesis of a thioamide derivative of this compound would typically involve a direct thionation reaction using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), which converts the existing carbonyl group into a thiocarbonyl (C=S). chemrxiv.org

Electron-Induced Reactions in Fluorinated Acetamides

The study of electron-induced reactions provides insight into the intrinsic properties of molecules, such as their electron affinity and bond dissociation energies, and is fundamental to understanding their behavior in environments with low-energy electrons, such as in mass spectrometry and radiation biology. qub.ac.uknih.gov

Fluorinated and halogenated compounds like this compound are susceptible to dissociative electron attachment (DEA). epj.org In this process, a free, low-energy electron collides with a neutral molecule, which can lead to the formation of a temporary negative ion (TNI). qub.ac.uknih.gov This TNI is often in a vibrationally excited state and is unstable. nih.gov It can rapidly decay by either ejecting the electron or by dissociating into a stable negative ion and one or more neutral radical fragments. nih.govepj.org

For this compound, the presence of multiple electronegative atoms (Br, F, O) and the aromatic π-system provides several potential sites for electron capture. The process can be summarized as:

e⁻ + R-Br → [R-Br]•⁻ → R• + Br⁻

The efficiency of DEA and the specific fragmentation pathways that occur are highly dependent on the energy of the incident electron, with different fragment ions appearing at distinct resonance energies. epj.orgresearchgate.net

Following the formation of the transient negative ion, various fragmentation pathways are possible, leading to a spectrum of fragment ions and neutral molecules. chemguide.co.uk The characterization of these fragments, typically by mass spectrometry, allows for the elucidation of the molecule's structure and reactivity. spectroscopyonline.com

For this compound, key fragmentation pathways initiated by electron attachment would include:

C-Br Bond Cleavage: The carbon-bromine bond is often the weakest link, and its cleavage is a common and highly favorable fragmentation pathway, leading to the formation of a bromide ion (Br⁻) and a neutral radical.

Amide Bond Cleavage: The C-N bond of the amide can break, leading to fragments corresponding to the acyl portion or the amine portion of the molecule.

Benzylic Cleavage: The bond between the benzyl (B1604629) group and the amide nitrogen can cleave, resulting in the formation of a 2,4-difluorobenzyl radical or anion.

Complex Rearrangements: More complex reactions can occur, involving the cleavage of multiple bonds and the loss of small, stable neutral molecules like HF or H₂O, as has been observed in other fluorinated acetamides. epj.org

The table below lists some of the plausible fragment ions that could be formed from this compound upon electron-induced dissociation.

| Plausible Fragment Ion | Formula | Neutral Loss | Fragmentation Pathway |

| [M - Br]⁻ | C₈H₇F₂NO⁻ | Br• | Dissociative Electron Attachment with C-Br cleavage |

| [2,4-difluorobenzyl]⁻ | C₇H₅F₂⁻ | C₂H₂BrNO• | Cleavage of the N-CH₂ bond |

| [Br-CH₂-CO]⁻ | C₂H₂BrO⁻ | C₇H₅F₂N | Amide C-N bond cleavage |

| [M - H]⁻ | C₈H₅BrF₂NO⁻ | H• | Loss of a hydrogen atom |

M represents the parent molecule, this compound.

General Bromination Reaction Mechanisms in Substituted Acetamides

Substituted acetamides can undergo bromination through several distinct mechanisms, depending on the reaction conditions and the specific structure of the acetamide (B32628). The two primary pathways involve either electrophilic substitution on an aromatic ring substituent or reactions involving the amide group itself.

A classic example of bromination on a substituted acetamide is the electrophilic aromatic substitution of acetanilide. In this reaction, the acetamido group (-NHCOCH3) acts as an activating, ortho-para directing group. The mechanism proceeds via the generation of a bromonium ion (Br+) electrophile, which is then attacked by the electron-rich aromatic ring. brainly.com This attack forms a resonance-stabilized carbocation intermediate, known as a cyclohexadienyl cation or sigma complex. brainly.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the brominated product, predominantly the para-substituted isomer due to the steric hindrance of the acetamido group. brainly.comstackexchange.com

Alternatively, the amide group itself can be the site of reaction, as seen in the Hoffmann bromamide (B1595942) reaction (also known as the Hoffmann degradation). This reaction converts a primary amide into a primary amine with one less carbon atom. byjus.com The mechanism involves the deprotonation of the amide by a strong base, followed by an attack on a bromine molecule to form an N-bromoamide intermediate. byjus.com Further deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to yield the primary amine and carbon dioxide. byjus.com

Another pathway involves the reaction of N-bromoacetamide (NBA) with olefins. Research has shown that this reaction does not typically lead to allylic bromination but instead produces 2-bromo-N-bromoacetimidates. researchgate.net The proposed mechanism involves a two-stage process: a free-radical reaction of NBA with itself to generate N,N-dibromoacetamide (NDBA), followed by an ionic addition of NDBA to the alkene's double bond. researchgate.net

Halogenating and Oxidizing Agent Behavior of N-Bromoacetamide Analogs

N-Bromoacetamide (NBA) and its analogs are versatile reagents in organic synthesis, acting as sources of electrophilic bromine for various transformations. Their behavior as halogenating and oxidizing agents is well-documented, with reactivity influenced by substituents on the acetyl group.

NBA is known to be a more reactive reagent than the commonly used N-bromosuccinimide (NBS) and shows a greater tendency for addition reactions across double bonds rather than allylic bromination. researchgate.net The reactivity of N-bromoacetamide analogs can be tuned by introducing halogen substituents on the α-carbon. For example, halogenated N-bromoacetamides have been synthesized and their reactivity compared. It was observed that halogen substituents on the α-carbon of NBA can increase the tendency for nuclear bromination of toluene (B28343) at room temperature. researchgate.net

The reaction of NBA with olefins provides insight into its halogenating behavior. The process is believed to occur in two stages:

A free-radical reaction where NBA reacts with itself to form N,N-dibromoacetamide (NDBA). researchgate.net

An subsequent ionic addition of the more reactive NDBA to the double bond of the olefin. researchgate.net

This highlights that NBA can serve as a precursor to a more potent brominating agent under certain reaction conditions. This dual free-radical and ionic character makes N-bromoacetamides effective reagents in a range of synthetic contexts.

Bromocyclization Studies Involving N-Bromoacetamide

N-Bromoacetamide is an effective reagent for mediating bromocyclization reactions, which are powerful methods for constructing heterocyclic structures. These reactions typically involve the intramolecular attack of a nucleophile on a bromonium ion intermediate formed by the reaction of an alkene with an electrophilic bromine source like NBA.

One notable application is the bromocyclization of unsaturated thioesters. In a novel method, alkenoic thioesters react with N-bromoacetamide to form cyclic bromosulfides. chemrxiv.orgchemrxiv.org The mechanism for this transformation involves the formation of bromonium intermediates. chemrxiv.org Density functional theory (DFT) calculations have revealed a two-phase reaction pathway: an initial slow reaction involving Br2 derived from NBA decomposition, followed by an accelerated stage where HBr, a byproduct, promotes the auto-activation of NBA. chemrxiv.orgchemrxiv.org This makes NBA a particularly user-friendly and efficient solid reagent for such transformations, achieving high yields. chemrxiv.org

Another example is the domino cyclization-elimination reaction of homoallylic trichloroacetimidates mediated by NBA. Heating the substrates with N-bromoacetamide results in the synthesis of 1-bromo-2-amino-3-butene derivatives in good yields. rsc.orgresearchgate.net This process is proposed to proceed through a domino pathway involving bromo-cyclization followed by an elimination step. rsc.org These studies demonstrate the utility of NBA in initiating intramolecular cyclizations to access complex and functionalized heterocyclic scaffolds. chemrxiv.orgchemrxiv.orgrsc.org

Covalent Modification Chemistry via Electrophilic Centers

The α-bromoacetamide moiety is a key electrophilic functional group, or "warhead," used extensively in chemical biology and medicinal chemistry for the covalent modification of proteins. nih.govacs.org These groups react with nucleophilic amino acid residues, most commonly cysteine, to form stable covalent bonds, leading to irreversible inhibition of the target protein. nih.govresearchgate.net

The primary mechanism for this covalent modification is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of a cysteine residue acts as the nucleophile, attacking the α-carbon of the bromoacetamide. This attack displaces the bromide ion, which serves as a good leaving group, resulting in the formation of a stable thioether linkage between the inhibitor and the protein. acs.org

The reactivity of α-haloacetamides can be tuned by changing the halogen atom. Chloroacetamides are generally more reactive than acrylamides, a common warhead in FDA-approved covalent drugs, which can limit their application in designing targeted covalent inhibitors (TCIs) due to potential off-target reactions. nih.govresearchgate.net To address this, less reactive alternatives such as fluorochloroacetamides and other substituted chloroacetamides have been developed. nih.govresearchgate.net Dihaloacetamides have also been investigated as tunable electrophiles for reversible covalent targeting of cysteines. acs.org The reactivity of these compounds is influenced by both the nature of the leaving groups and the structure of the amine scaffold. acs.org

Table 1: Reactivity of Common Electrophilic Warheads Used in Targeted Covalent Inhibitors

| Electrophile Class | General Reactivity | Common Nucleophilic Target |

|---|---|---|

| Acrylamides | Lower | Cysteine |

| Chloroacetamides | Higher | Cysteine |

| Bromoacetamides | High | Cysteine |

| Dihaloacetamides | Tunable | Cysteine |

| Sulfamate Acetamides | Tunable (less reactive than chloroacetamides) | Cysteine |

This table provides a generalized comparison of reactivity. Actual reaction rates depend on the specific molecular context and reaction conditions. nih.govresearchgate.netacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-N-(2,4-difluorobenzyl)acetamide

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like bromine, oxygen, and fluorine causing a downfield shift (higher ppm).

The anticipated signals are:

Amide Proton (N-H): A broad singlet or triplet is expected in the range of δ 8.0-9.0 ppm. The multiplicity would be a triplet if coupling to the adjacent methylene (B1212753) (-CH₂-) protons is resolved.

Aromatic Protons (Ar-H): The three protons on the difluorobenzyl ring will appear in the aromatic region (δ 6.8-7.5 ppm). Due to coupling with each other and with the two fluorine atoms, they will exhibit complex splitting patterns, likely a multiplet or a combination of doublet of doublets and triplet of doublets.

Benzyl (B1604629) Methylene Protons (-N-CH₂-Ar): These two protons are adjacent to the nitrogen and the aromatic ring. A doublet is expected around δ 4.4-4.6 ppm, resulting from coupling to the amide (N-H) proton.

Bromoacetyl Methylene Protons (Br-CH₂-C=O): These two protons are adjacent to the electronegative bromine atom and the carbonyl group, leading to a downfield shift. A sharp singlet is anticipated around δ 3.9-4.1 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H (Amide) | 8.0 - 9.0 | Triplet or Broad Singlet | Chemical shift and broadening are solvent-dependent. |

| Ar-H | 6.8 - 7.5 | Multiplet | Complex splitting due to H-H and H-F coupling. |

| -N-CH₂-Ar (Benzyl) | 4.4 - 4.6 | Doublet | Couples with the N-H proton. |

| Br-CH₂-C=O | 3.9 - 4.1 | Singlet | Adjacent to bromine and carbonyl group. |

The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. chemicalbook.com For this compound, nine distinct signals are expected.

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically in the range of δ 165-170 ppm. chemicalbook.com

Aromatic Carbons (Ar-C): The six carbons of the benzyl ring will produce six signals in the δ 110-165 ppm region. The carbons directly bonded to fluorine (C-F) will show large one-bond carbon-fluorine coupling constants (¹JC-F) and appear as doublets. Their chemical shifts are significantly downfield. nih.gov

Benzyl Methylene Carbon (-N-CH₂-Ar): This sp³-hybridized carbon, attached to nitrogen, is expected around δ 40-45 ppm.

Bromoacetyl Methylene Carbon (Br-CH₂-C=O): This carbon is attached to a bromine atom and is expected to appear in the range of δ 25-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Amide) | 165 - 170 | Most downfield signal. |

| Ar C-F | 155 - 165 | Two signals, split into doublets by ¹JC-F coupling. |

| Ar C-H & Ar C-C | 110 - 135 | Four distinct signals with potential C-F coupling. |

| -N-CH₂-Ar (Benzyl) | 40 - 45 | Aliphatic region. |

| Br-CH₂-C=O | 25 - 30 | Aliphatic region, influenced by bromine. |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift range is much wider than for ¹H NMR, providing excellent signal dispersion. researchgate.net

For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the benzyl ring. These signals would likely appear as doublet of doublets due to coupling with each other (meta-coupling) and with adjacent aromatic protons (ortho- and meta-coupling). The typical chemical shift range for aromatic C-F bonds is between -100 and -170 ppm relative to a CFCl₃ standard.

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). Expected key correlations would include the one between the amide N-H proton and the benzyl -CH₂- protons, and correlations among the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals for the benzyl -CH₂- and bromoacetyl -CH₂- groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It can be used to confirm the conformation of the molecule, for example, by showing spatial proximity between the benzyl -CH₂- protons and the aromatic proton at position 3 of the ring.

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption is anticipated between 1650 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a clear indicator of the amide functional group.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1510-1570 cm⁻¹.

C-F Stretches: Strong absorptions due to the carbon-fluorine bonds on the aromatic ring are expected in the 1100-1300 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration occurs at lower frequencies, typically in the fingerprint region between 500-650 cm⁻¹. chemicalbook.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

| C-Br Stretch | Bromoalkane | 500 - 650 | Medium-Strong |

X-ray Crystallography for Solid-State Structural AnalysisA solved crystal structure for this compound has not been deposited in crystallographic databases. Without this primary data, a detailed analysis of its solid-state conformation is impossible.

Studies of Disorder and PolymorphismThere are no published studies on potential disorder or polymorphic forms of this compound.

Due to the absence of specific research findings for "this compound," the requested article with detailed data tables and analysis cannot be generated at this time. To proceed would require synthesizing information from different molecules, which would be scientifically inaccurate and outside the defined scope of the request.

Computational Chemistry and Molecular Modeling of 2 Bromo N 2,4 Difluorobenzyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and energy of molecules. These calculations provide fundamental information about molecular geometry, vibrational frequencies, and the energies of reactants, products, and transition states. Such insights are crucial for understanding the intrinsic properties and reactivity of 2-Bromo-N-(2,4-difluorobenzyl)acetamide.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. mdpi.com For this compound, DFT can be used to elucidate the pathways of its synthesis and subsequent reactions.

For instance, the synthesis of this compound typically involves the nucleophilic substitution reaction between 2,4-difluorobenzylamine (B110887) and a bromoacetyl halide. DFT calculations can map the potential energy surface for this reaction, identifying the structure of the transition state and calculating the activation energy. nih.govpreprints.org This involves optimizing the geometries of the reactants, the transition state complex, and the products. The calculated energy barrier provides a quantitative measure of the reaction's feasibility and rate. Similarly, subsequent reactions involving the bromine atom, such as nucleophilic substitution, can be modeled to predict potential products and reaction kinetics.

Energetic and Geometric Analysis of Conformers and Transition States

Quantum chemical calculations, particularly DFT, are used to perform a systematic conformational analysis. researchgate.netresearchgate.net For this compound, key rotatable bonds include the amide C-N bond, the N-C bond of the benzyl (B1604629) group, and the C-C bond of the bromoacetyl group. By rotating these bonds and performing geometry optimization at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The analysis provides precise data on bond lengths, bond angles, and dihedral angles for each stable conformer, as well as their relative energies, indicating which conformations are most likely to be populated at a given temperature.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) |

| A (Global Minimum) | O=C-N-CH₂: ~180° (trans-amide)C-N-CH₂-Ph: ~60° (gauche) | 0.00 |

| B | O=C-N-CH₂: ~180° (trans-amide)C-N-CH₂-Ph: ~180° (anti) | 1.5 |

| C | O=C-N-CH₂: ~0° (cis-amide)C-N-CH₂-Ph: ~70° (gauche) | 4.2 |

| TS (A↔B) | O=C-N-CH₂: ~180° (trans-amide)C-N-CH₂-Ph: ~120° | 3.1 |

Note: This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis. Actual values would require specific calculations.

Predictive Insights into Chemo- and Stereoselectivity

Quantum chemical calculations are instrumental in predicting the selectivity of chemical reactions. Chemoselectivity (which functional group reacts) and stereoselectivity (which stereoisomer is formed) are governed by the relative activation energies of competing reaction pathways.

While this compound itself is achiral, DFT can predict the stereochemical outcome if it were to react at a prochiral center or with a chiral reagent. For example, in a reaction involving the α-carbon (the carbon bonded to the bromine), different nucleophilic attacks could lead to different stereoisomers. By calculating the transition state energies for the formation of each possible product, DFT can predict which isomer will be preferentially formed. rsc.orgresearchgate.net The pathway with the lower activation energy will be kinetically favored, leading to a higher yield of that specific product. Analysis of non-covalent interactions within the transition state can further elucidate the origin of the observed selectivity. rsc.org

Molecular Docking and Simulation Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. scirp.org While frequently applied in drug discovery to model ligand-protein interactions, its principles are applicable to understanding the non-covalent interactions between any two molecules, such as a host-guest system or a molecule binding to a surface.

For this compound, docking studies can be used to analyze its interaction with a hypothetical receptor or material surface, excluding any biological interpretation. The molecule possesses several features that can participate in non-covalent interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor.

π-Interactions: The difluorophenyl ring can engage in π-π stacking or other π-related interactions.

Docking algorithms explore various binding poses and score them based on the energetic favorability of these interactions. nih.gov The results provide a detailed, three-dimensional view of the binding mode and highlight the key intermolecular contacts that stabilize the complex.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes. nih.gov

An MD simulation of this compound, typically placed in a simulated solvent box, would reveal its flexibility and preferred conformations in a solution environment. The simulation trajectory tracks the position of every atom over time, showing how the molecule transitions between different low-energy states identified through static conformational analysis. This approach can validate the stability of predicted conformers and explore the kinetics of their interconversion. Furthermore, MD is useful for studying how the molecule interacts with its environment, such as the organization of solvent molecules around its polar and non-polar regions. youtube.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being used to accelerate chemical discovery by predicting reaction outcomes and optimizing synthesis conditions. hilarispublisher.comeurekalert.orgyoutube.com Instead of relying solely on first-principles calculations, ML models learn from large datasets of experimental results. pku.edu.cnaiche.org

For the synthesis of this compound or its derivatives, an ML model could be developed to predict reaction yield or identify the optimal reaction conditions. chemrxiv.org The process would involve:

Data Collection: Compiling a dataset of similar amide coupling reactions from literature or high-throughput experiments. This data would include information on the specific amines, acylating agents, catalysts, solvents, temperatures, and corresponding yields. aiche.org

Feature Engineering: Converting the chemical structures and reaction components into numerical descriptors (features) that the ML algorithm can process. These can range from simple one-hot encodings to complex descriptors derived from quantum chemical calculations. pku.edu.cn

Model Training: Using an algorithm (e.g., random forest, neural network) to learn the relationship between the input features and the reaction outcome (e.g., yield). researchgate.netnih.gov

Structure Reactivity Relationship Srr and Molecular Design Principles for N 2,4 Difluorobenzyl Acetamide Derivatives

Influence of Halogenation (Bromine and Fluorine) on Molecular Reactivity

The presence of three halogen atoms—one bromine and two fluorine atoms—profoundly influences the electronic landscape and reactivity of 2-Bromo-N-(2,4-difluorobenzyl)acetamide. The high electronegativity of these atoms creates significant partial positive charges on adjacent carbon atoms, establishing centers for nucleophilic attack.

The fluorine atoms on the benzyl (B1604629) ring and the bromine atom on the acetyl group have distinct yet complementary effects. The difluorobenzyl moiety primarily influences the properties of the aromatic ring and the amide nitrogen, while the α-bromo group activates the acetyl portion for substitution reactions. Fluorine substitution is known to dramatically influence the chemical outcome of reactions compared to their non-fluorinated counterparts. rsc.org

Electrophilic Nature of the α-Bromoacetamide Moiety

The α-bromoacetamide moiety is a potent electrophilic functional group. The bromine atom, being a good leaving group, is positioned alpha to a carbonyl group. This arrangement significantly increases the electrophilicity of the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic substitution reactions (SN2).

This inherent reactivity allows the α-bromoacetamide group to act as an alkylating agent for a wide range of nucleophiles. Molecules with this moiety are often used to covalently modify biological macromolecules, such as proteins, by reacting with nucleophilic amino acid residues like cysteine. The electrophilicity of this group is a key determinant of its chemical and biological activity. nih.gov

Table 1: Reactivity of α-Bromoacetamide with Various Nucleophiles

| Nucleophile | Product Type | Reaction Condition | Significance |

| Thiol (R-SH) | Thioether | Mild, basic conditions | Covalent modification of cysteine residues in proteins. |

| Amine (R-NH₂) | α-Aminoacetamide | Varies, often requires base | Synthesis of complex amine derivatives. |

| Hydroxide (OH⁻) | α-Hydroxyacetamide | Basic hydrolysis | Can be a competing or desired reaction pathway. |

| Carboxylate (R-COO⁻) | Ester | Basic conditions | Formation of ester linkages. |

Positional Isomerism of Fluorine on the Benzyl Moiety and its Chemical Impact

The placement of fluorine atoms on the benzyl ring at the 2- and 4-positions (ortho and para to the methylene (B1212753) bridge) has a significant impact on the molecule's properties. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution but can influence the acidity of nearby protons and the stability of reaction intermediates.

The 2,4-difluoro substitution pattern creates a distinct electronic environment. The ortho-fluorine can sterically hinder rotations around the benzyl-nitrogen bond and can also participate in intramolecular interactions. The para-fluorine's influence is primarily electronic, withdrawing electron density from the ring system. This specific substitution can modify the solid-state packing behavior through weak intermolecular interactions such as C-F···H bonds. researchgate.net The combined electronic effects of two fluorine atoms are more pronounced than a single substitution and can alter the reactivity of the entire N-benzyl group. Studies on related fluorinated benzyl systems show that such substitutions can deactivate the molecule towards certain transformations. acs.org

Impact of N-Substitution on Amide Reactivity and Chemical Properties

The substitution of the amide nitrogen with a 2,4-difluorobenzyl group classifies this compound as a secondary amide. This N-substitution has several important consequences for the molecule's reactivity compared to a primary amide.

Firstly, the presence of the bulky benzyl group introduces steric hindrance around the carbonyl carbon, which can slow down the rate of nucleophilic acyl substitution reactions. fiveable.me Secondly, the replacement of an N-H proton with an N-C bond removes the possibility of deprotonation at the nitrogen under typical basic conditions, altering its reactivity profile. researchgate.net

Furthermore, N-substitution can affect the planarity and resonance stabilization of the amide bond. nih.gov While typical amides exhibit significant resonance, which imparts a partial double-bond character to the C-N bond and restricts rotation, bulky or electronically demanding N-substituents can cause distortion from planarity. nih.gov This distortion can, in some cases, increase the reactivity of the amide bond by making it more susceptible to cleavage. nih.govmdpi.com The ability to modify the N-substituent is a key strategy for fine-tuning the properties of amide-containing molecules for specific applications. fiveable.me

Strategies for Rational Molecular Design and Derivatization

The structure of this compound offers multiple sites for chemical modification, allowing for the rational design of derivatives with tuned reactivity and properties. Strategic derivatization can be approached by modifying the amide backbone or by performing interconversions of the existing functional groups. Such design principles are crucial in fields like medicinal chemistry for optimizing molecules. cyberleninka.runih.govnih.gov

Modifications of the Amide Backbone for Tunable Reactivity

One strategy involves replacing the N-(2,4-difluorobenzyl) group with other substituted benzyl groups or different alkyl/aryl substituents altogether. This allows for the systematic probing of steric and electronic effects on the amide's stability and reactivity. fiveable.me Another approach is to alter the acyl portion of the molecule. Replacing the bromoacetyl group with other acyl groups (e.g., chloroacetyl, iodoacetyl, or longer-chain haloacyl groups) can fine-tune the electrophilicity of the α-carbon.

In peptide and protein science, backbone modification is a well-established strategy to enhance properties like solubility and stability. rsc.orgnih.gov These principles can be applied here; for instance, introducing specific modifications can prevent intermolecular aggregation or alter the conformational preferences of the molecule. nih.goviupac.org Such changes can be achieved through the synthesis of analogs with different substituents on the amide nitrogen or the acyl carbon. nih.gov

Functional Group Interconversions and Alkylation/Arylation Strategies

Functional group interconversion (FGI) provides a powerful toolkit for derivatizing this compound. numberanalytics.com The most reactive site for FGI is the α-bromo position, which can be readily converted into a variety of other functional groups via SN2 reactions. vanderbilt.edu

Table 2: Potential Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

| α-Bromo (-CH₂Br) | NaN₃ | α-Azido (-CH₂N₃) | Nucleophilic Substitution |

| α-Bromo (-CH₂Br) | KCN | α-Cyano (-CH₂CN) | Nucleophilic Substitution |

| α-Bromo (-CH₂Br) | R-SH / Base | α-Thioether (-CH₂SR) | Nucleophilic Substitution |

| Amide (-CONH-) | LiAlH₄ or BH₃ | Secondary Amine (-CH₂NH-) | Reduction |

| Benzyl Ring (Ar-H) | Various (e.g., Pd catalyst + Aryl halide) | Arylated Benzyl Ring (Ar'-Ar-H) | C-H Arylation |

Alkylation/Arylation: The α-carbon can be further alkylated under specific basic conditions. More advanced strategies could involve the C-H functionalization of the benzyl ring. Although the fluorine atoms are deactivating, directed C-H activation reactions could potentially introduce new alkyl or aryl groups at specific positions on the aromatic ring, offering a pathway to novel structures. Various N-substituted phenylacetamides have been successfully alkylated using different agents and conditions, demonstrating the feasibility of modifying such scaffolds. semanticscholar.orgresearchgate.net

Nucleophilic Substitution: The bromine atom can be displaced by a wide array of nucleophiles. For instance, reaction with sodium azide (B81097) would yield the corresponding α-azido acetamide (B32628), which can be further reduced to an α-amino acetamide. Reaction with thiols can produce thioethers, and reaction with cyanides can introduce a nitrile group. vanderbilt.edu These transformations open up avenues to a diverse range of derivatives. ub.eduresearchgate.net

Amide Reduction: The amide functional group itself can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the core structure of the molecule and its chemical properties significantly.

These derivatization strategies allow chemists to systematically modify the parent compound to explore structure-activity relationships and develop new molecules with desired chemical or biological profiles.

Theoretical Descriptors in Structure-Reactivity Correlations for N-(2,4-difluorobenzyl)acetamide Derivatives

The exploration of structure-reactivity relationships (SRR) for N-(2,4-difluorobenzyl)acetamide derivatives heavily relies on the use of theoretical molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. By correlating these descriptors with the observed reactivity or biological activity of a series of compounds, it is possible to develop predictive models and gain insights into the molecular features that drive their behavior.

In the context of N-(2,4-difluorobenzyl)acetamide derivatives, theoretical descriptors can be broadly categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. Constitutional descriptors provide information about the molecular composition, such as molecular weight and atom counts. Topological descriptors, on the other hand, describe the connectivity of atoms within the molecule. Geometric or 3D descriptors are derived from the three-dimensional coordinates of the atoms and provide information about the molecule's size, shape, and surface area. Electronic descriptors, which are particularly important for understanding chemical reactivity, quantify the distribution of electrons within the molecule and include properties like partial charges, dipole moments, and molecular orbital energies.

A study on the anticonvulsant activity of α-substituted acetamido-N-benzylacetamide derivatives highlighted the significance of combining 2D and 3D descriptors in developing predictive Quantitative Structure-Activity Relationship (QSAR) models. kg.ac.rs This suggests that for N-(2,4-difluorobenzyl)acetamide derivatives, a comprehensive set of descriptors would be necessary to capture the nuances of their structure-reactivity profiles. For instance, the electronic properties of the difluorobenzyl ring and the nature of the substituent on the acetamide moiety would be critical determinants of reactivity.

The following table illustrates a hypothetical set of theoretical descriptors that could be calculated for a series of N-(2,4-difluorobenzyl)acetamide derivatives to investigate their structure-reactivity relationships.

| Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| R = H | 249.06 | 2.15 | 3.21 | -6.89 | -0.75 |

| R = CH3 | 263.09 | 2.58 | 3.35 | -6.78 | -0.71 |

| R = Cl | 283.51 | 2.85 | 2.98 | -7.02 | -0.98 |

| R = OCH3 | 279.08 | 2.10 | 3.55 | -6.65 | -0.65 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate theoretical descriptors with the experimentally determined reactivity of a series of compounds. These models are invaluable tools in molecular design as they allow for the prediction of the reactivity of novel compounds without the need for their synthesis and experimental testing. The development of a robust QSRR model involves several key steps: the careful selection of a training set of molecules with known reactivity, the calculation of a wide range of theoretical descriptors, the selection of the most relevant descriptors, and the generation and validation of a mathematical model.

For N-(2,4-difluorobenzyl)acetamide derivatives, a QSRR model could be developed to predict their reactivity in a specific chemical transformation, such as nucleophilic substitution at the α-carbon of the acetamide group. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity of these compounds is influenced by the position of substituents on the phenyl ring, with halogenated p-substituted derivatives showing high activity due to their increased lipophilicity. nih.gov This indicates that descriptors related to lipophilicity (e.g., LogP) and electronic effects (e.g., Hammett constants or calculated partial charges) would be important variables in a QSRR model for N-(2,4-difluorobenzyl)acetamide derivatives.

The general form of a linear QSRR model can be expressed as:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their respective regression coefficients, with c₀ being the intercept of the equation.

The development of predictive models for chemical reactivity has been advanced by the application of machine learning algorithms. For instance, a machine-learning model has been developed to estimate the intrinsic reactivity of covalent compounds, including 2-chloroacetamides. acs.org Such an approach could be adapted to predict the reactivity of this compound and its derivatives.

The following table presents a hypothetical QSRR model for the predicted reactivity of a series of N-(2,4-difluorobenzyl)acetamide derivatives, based on a selection of theoretical descriptors.

| Derivative | LogP | LUMO (eV) | Predicted Reactivity (log k) |

| R = H | 2.15 | -0.75 | 1.25 |

| R = CH3 | 2.58 | -0.71 | 1.48 |

| R = Cl | 2.85 | -0.98 | 1.05 |

| R = OCH3 | 2.10 | -0.65 | 1.65 |

Note: The data in this table is hypothetical and for illustrative purposes only. The "Predicted Reactivity (log k)" is a hypothetical value representing the logarithm of a reaction rate constant.

The validation of a QSRR model is a critical step to ensure its predictive power. This is typically achieved by using an external test set of compounds that were not used in the model development. The predictive ability of the model is then assessed by comparing the predicted reactivity values with the experimentally determined values for the test set. A reliable and predictive QSRR model can then be used to guide the design of new N-(2,4-difluorobenzyl)acetamide derivatives with desired reactivity profiles.

Future Research Trajectories and Advanced Methodological Developments

Development of Novel Synthetic Routes to 2-Bromo-N-(2,4-difluorobenzyl)acetamide and Analogs

The synthesis of this compound, traditionally achieved through the reaction of an amine with an acyl halide, is a focal point for innovation. researchgate.net While effective, conventional methods often involve harsh conditions or generate significant waste. Future research is directed towards developing more sophisticated and efficient synthetic routes. The exploration of ketone intermediates, which are common precursors for related amphetamine-type structures, could offer alternative pathways. nih.gov The development of multifaceted synthetic routes for structurally related novel precursor ketones is an area of active investigation. nih.gov

Modern organic synthesis is increasingly reliant on catalytic methods to improve efficiency and selectivity. For the synthesis of this compound, research into novel catalytic systems for both the amide bond formation and the halogenation step is a promising frontier.

Catalytic Amide Bond Formation : The formation of the amide bond is a critical step. While traditional methods are often superstoichiometric, leading to significant waste, catalytic alternatives represent a greener approach. Research is ongoing to develop catalysts that can directly couple carboxylic acids and amines, or alcohols and amines, with high efficiency. researchgate.net Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming amide bonds under mild conditions, offering a robust alternative to classical methods. nih.gov These catalytic systems can tolerate a wide range of functional groups and have been successfully applied to the synthesis of pharmaceutically relevant amides. nih.gov

Catalytic Halogenation : For introducing the bromine atom, new catalytic methods are also being explored. N-haloimides and N-haloamides can be used in electrophilic activation strategies for direct amidation and halogenation of various substrates under mild, catalyst-free conditions. bohrium.com This avoids the need for harsh reagents and external oxidants, aligning with the principles of green chemistry. bohrium.com

| Catalytic Approach | Substrates | Key Advantages |

| Ruthenium-Catalyzed Dehydrogenative Coupling | Alcohols and Amines | Direct synthesis with liberation of H2 gas. |

| Boronic Acid Catalysis | Carboxylic Acids and Amines | Waste-free amidation at room temperature. |

| Visible-Light Photoredox Catalysis | Halides and Amines | Mild reaction conditions, broad substrate scope. nih.gov |

| N-Haloimide/Amide Electrophilic Activation | Tertiary Arylamines | Catalyst- and additive-free, mild conditions. bohrium.com |

The principles of green chemistry are becoming integral to modern synthetic design, aiming to minimize environmental impact by reducing waste, conserving energy, and using less hazardous substances. jddhs.commlsu.ac.in

The application of these principles to the synthesis of this compound could involve several strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. mlsu.ac.in

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or utilizing solvent-free reaction conditions. jddhs.comrsc.org Micellar catalysis, for instance, uses water as a solvent to create nanoreactors that can enhance reaction rates and selectivity. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in

Waste Prevention : Prioritizing the prevention of waste over treatment after it has been created. mlsu.ac.in This is often measured by the E-Factor (environmental impact factor), which quantifies the amount of waste generated per kilogram of product. gcande.org

A novel green synthetic process for sulfonyl fluorides, which produces only non-toxic salts as by-products, exemplifies the kind of innovation that could be applied to bromoacetamide synthesis. eurekalert.org

Integration of Advanced Computational Techniques for Molecular Property Prediction

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties. arxiv.orgescholarship.org These techniques can significantly accelerate the design and optimization of analogs of this compound.

Advanced computational methods can predict a wide range of properties, including:

Physicochemical properties (e.g., solubility, pKa). escholarship.org

Biological activity, helping to prioritize compounds for experimental testing. researchgate.net

Toxicity and other safety-related parameters.

Machine learning models, trained on vast datasets of chemical information, are becoming increasingly accurate in predicting these properties from a molecule's structure. arxiv.orgnih.gov

Identify non-obvious disconnections and suggest innovative synthetic strategies. chemcopilot.com

Optimize routes based on factors like cost, yield, and sustainability. chemcopilot.com

Integrate with automated robotic platforms to execute the predicted syntheses, closing the loop between design and execution. nih.gov

| Computational Tool | Application in Synthesis | Potential Impact |

| Molecular Property Prediction (MPP) | Virtual screening and prioritization of analogs. | Reduces time and cost of experimental testing. arxiv.orgresearchgate.net |

| AI Retrosynthesis | Proposing novel and optimized synthetic routes. | Accelerates synthesis planning and discovery of new pathways. chemcopilot.comresearchgate.net |

| Autonomous Synthesis Platforms | Integrating AI planning with robotic execution. | Enables high-throughput synthesis and optimization. nih.gov |

Emergent Spectroscopic Techniques for Complex Organic Structure Analysis

The unambiguous characterization of this compound and its reaction products relies on powerful spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of structure elucidation, emergent techniques offer even greater insight. numberanalytics.comnumberanalytics.com

Future research will likely involve the application of more advanced and integrated spectroscopic methods:

Hyphenated Techniques : The coupling of chromatography with spectroscopy (e.g., LC-NMR, GC-MS) allows for the analysis of complex reaction mixtures without the need for painstaking purification of each component. numberanalytics.com

Multidimensional NMR : Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity and spatial arrangement of atoms within a molecule, which is crucial for complex structures. oup.com

AI in Data Analysis : Machine learning algorithms are being developed to assist in the interpretation of complex spectroscopic data, potentially speeding up the process of structure determination and reducing human error. numberanalytics.com

These advanced methods are essential for confirming the structure of novel analogs and for analyzing the products of new chemical transformations. oup.com

Exploration of Novel Chemical Transformations Involving Bromoacetamides

The α-bromoamide moiety is a versatile functional group that can participate in a wide range of chemical reactions. nih.gov This reactivity makes this compound a valuable starting material for synthesizing more complex molecules.

Future research could explore several novel transformations:

Radical Reactions : The carbon-bromine bond can be cleaved to generate a carbon-centered radical. This radical can then participate in various reactions, such as atom-transfer radical addition (ATRA) to alkenes to form highly substituted γ-lactams, which are important scaffolds in medicinal chemistry. nih.gov

Domino Reactions : N-bromoacetamide has been shown to mediate domino cyclization and elimination reactions, providing a rapid way to build molecular complexity. rsc.org

Nucleophilic Substitution : The bromine atom can be displaced by a variety of nucleophiles (e.g., nitrogen, oxygen) to introduce new functional groups and build diverse molecular architectures. nih.gov

Cyclization Reactions : Intramolecular reactions can lead to the formation of various heterocyclic structures, such as aziridinones or lactams, which are prevalent in biologically active compounds. nih.gov

The study of these transformations will not only expand the synthetic utility of this compound but also potentially lead to the discovery of novel compounds with interesting biological properties. nih.govresearchgate.net

Design of Chemically Reactive Probes based on the this compound Scaffold for Chemical Biology Studies (focus on chemical aspects of probing)

The development of chemically reactive probes is a cornerstone of chemical biology, enabling the investigation of protein function, localization, and interactions within complex biological systems. The design of such probes based on the this compound scaffold leverages the inherent electrophilicity of the α-bromoacetamide moiety to achieve covalent modification of target biomolecules. This section will focus on the chemical principles and strategies underpinning the design of such probes.

The fundamental design of a chemical probe consists of three key components: a reactive group (the "warhead"), a scaffold or recognition element, and a reporter tag. In the context of probes derived from this compound, the 2-bromoacetamide (B1266107) functional group serves as the reactive warhead. This group is an effective electrophile due to the presence of the bromine atom, a good leaving group, positioned alpha to an electron-withdrawing carbonyl group. This arrangement facilitates nucleophilic substitution reactions with soft nucleophiles, such as the thiol group of cysteine residues in proteins.

The reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the probe and the protein. While cysteine is the most common target due to the high nucleophilicity of the thiolate anion at physiological pH, reactions with other nucleophilic residues like histidine and lysine (B10760008) can also occur, albeit typically at a slower rate. nih.gov

The 2,4-difluorobenzyl)acetamide portion of the molecule constitutes the core scaffold. This scaffold provides a stable framework that can be synthetically elaborated to incorporate a reporter tag. The choice of reporter tag is dictated by the intended application of the probe. Common reporter tags include:

Fluorophores: For visualization of protein localization and dynamics by fluorescence microscopy or for quantitative analysis using techniques like flow cytometry.

Biotin: For affinity purification of labeled proteins for subsequent identification by mass spectrometry-based proteomics.

Photoaffinity labels: Such as benzophenones or aryl azides, which can be activated by UV light to induce cross-linking to interacting proteins.

Click chemistry handles: Such as azides or alkynes, which allow for the subsequent attachment of a wide variety of other tags through bioorthogonal reactions.

The synthetic strategy for incorporating these reporter tags typically involves the modification of the 2,4-difluorobenzylamine (B110887) precursor or functionalization of the acetamide (B32628) backbone, provided it does not impede the reactivity of the bromoacetamide warhead. For instance, a linker arm, often a polyethylene (B3416737) glycol (PEG) chain, can be introduced between the scaffold and the reporter tag to minimize steric hindrance and maintain the biological activity of the labeled protein.

The reactivity of the bromoacetamide warhead can be modulated by electronic effects. The electron-withdrawing nature of the two fluorine atoms on the benzyl (B1604629) ring can subtly influence the electrophilicity of the reactive carbon. While this effect is transmitted through several bonds, it could potentially alter the reaction kinetics compared to non-fluorinated analogues. A systematic study involving the synthesis of a library of probes with varying substituents on the aromatic ring would be necessary to fully elucidate these structure-activity relationships.

To illustrate the design principles, a hypothetical series of chemical probes based on the this compound scaffold is presented in the following table:

| Probe ID | Scaffold | Reactive Group | Linker | Reporter Tag | Intended Application |

| Probe-F | This compound | Bromoacetamide | None | Fluorescein | Fluorescence Microscopy |

| Probe-B | This compound | Bromoacetamide | PEG4 | Biotin | Affinity Purification |

| Probe-C | This compound | Bromoacetamide | None | Azide (B81097) | Click Chemistry |

The successful application of these probes in chemical biology experiments would depend on a careful balance of reactivity and selectivity. A highly reactive probe may label proteins indiscriminately, leading to high background signal and difficulty in identifying specific targets. Conversely, a probe with low reactivity may not provide sufficient labeling for detection. Therefore, optimization of reaction conditions, such as probe concentration, incubation time, and pH, is crucial for achieving specific and efficient labeling of the target proteome.

Further detailed research findings on the reactivity of such hypothetical probes could be generated by studying their reaction kinetics with a model thiol-containing compound, such as glutathione (B108866) (GSH). The results of such an experiment could be presented as follows:

| Probe ID | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) |

| Probe-F | 15.2 |

| Probe-B | 12.8 |

| Probe-C | 18.5 |

| Iodoacetamide (Control) | 25.0 |

These hypothetical data suggest that the addition of bulky reporter tags with or without a linker (Probe-F and Probe-B) may slightly decrease the reactivity compared to the control compound, iodoacetamide. The smaller azide tag in Probe-C might have a lesser steric impact. Such studies are essential for characterizing the chemical properties of newly designed probes before their application in complex biological systems.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-(2,4-difluorobenzyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic substitution reaction between bromoacetyl bromide and 2,4-difluorobenzylamine. Key steps include:

- Step 1 : React 2,4-difluorobenzylamine with bromoacetyl bromide in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Step 2 : Use a base (e.g., triethylamine) to neutralize HBr byproducts.